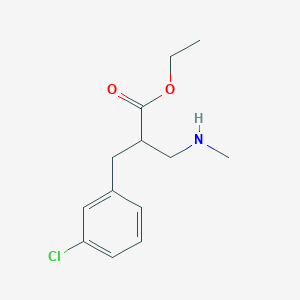

Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate

Beschreibung

Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate (CAS: 886366-08-1) is a chloroaromatic propionate ester with a methylaminomethyl substituent. Its molecular formula is C₁₃H₁₈ClNO₂, and molecular weight is 255.74 g/mol . The compound features a 3-chlorophenyl group (meta-substitution), a methylaminomethyl group (-CH₂-NH-CH₃), and an ethyl ester moiety.

Eigenschaften

IUPAC Name |

ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-3-17-13(16)11(9-15-2)7-10-5-4-6-12(14)8-10/h4-6,8,11,15H,3,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLPOWPAMFQAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)Cl)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661402 | |

| Record name | Ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886366-08-1 | |

| Record name | Ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material Preparation and Esterification

The ethyl ester backbone is commonly prepared by esterification of the corresponding carboxylic acid or via alkylation of the appropriate acid derivative.

- Typical method: Reaction of 3-chlorophenyl-substituted acetic acid derivatives with ethanol under acidic catalysis or via ethyl chloroacetate intermediates.

- Reaction conditions: Refluxing in ethanol with acid catalysts (e.g., sulfuric acid) or base-catalyzed transesterification.

Introduction of the 3-Chlorophenyl Group

The 3-chlorophenyl moiety is introduced through substitution or coupling reactions:

- Aromatic substitution: Starting from 3-chlorobenzaldehyde or 3-chlorophenylacetic acid derivatives.

- Coupling reactions: Use of halogenated aromatic compounds with nucleophilic partners under palladium-catalyzed or copper-mediated conditions.

Aminomethylation at the 2-Position

The key step involves introducing the methylaminomethyl group at the alpha position of the propionate:

- Reductive amination: Reaction of the corresponding aldehyde or ketone intermediate with methylamine under reductive conditions.

- Mannich-type reaction: Using formaldehyde and methylamine to form the aminomethyl substituent on the propionate backbone.

- Reaction conditions: Typically carried out in polar solvents such as DMF or ethanol, with reducing agents like sodium cyanoborohydride or catalytic hydrogenation.

Purification and Crystallization

Purification involves:

- Extraction with organic solvents (ethyl acetate, methanol).

- Washing with water to remove inorganic salts.

- Drying over anhydrous sodium sulfate.

- Crystallization from suitable solvents (acetone, methanol) to obtain pure product.

Representative Process from Patent Literature

Although direct preparation of Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate is scarce in open literature, similar compounds with substituted phenyl and aminomethyl groups have been prepared as described in patent WO2012032528A2, which details multi-step synthesis involving esterification, substitution, and amination steps under controlled conditions.

Key steps adapted for the target compound:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 3-chlorophenyl-substituted ester intermediate | Reaction of 3-chlorophenylacetic acid with ethyl chloroacetate in presence of base | Formation of ethyl 3-(3-chlorophenyl)propionate |

| 2 | Formation of aldehyde intermediate | Oxidation of the ester side chain or direct use of 3-chlorobenzaldehyde derivative | Aldehyde intermediate for amination |

| 3 | Reductive amination with methylamine | Reaction with methylamine in DMF, sodium cyanoborohydride as reducing agent, 25-50°C, 12-16 hours | Introduction of methylaminomethyl group at 2-position |

| 4 | Workup and purification | Extraction with ethyl acetate, washing, drying, recrystallization from acetone or methanol | Pure this compound |

Research Findings and Reaction Optimization

Based on related compounds and synthetic analogs (e.g., methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives), the following observations are relevant:

- Solvent choice: DMF and ethanol are effective solvents for amination and reductive amination steps, providing good solubility and reaction rates.

- Temperature control: Maintaining moderate temperatures (25-85°C) optimizes yields and minimizes side reactions.

- Reaction time: Extended reaction times (6-16 hours) ensure complete conversion, especially in reductive amination.

- Purity: High-performance liquid chromatography (HPLC) purity above 98% is achievable with appropriate purification steps.

- Yield: Overall yields range from 70% to 90% depending on reaction conditions and scale.

Data Table: Summary of Typical Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|

| Esterification | 3-chlorophenylacetic acid, ethanol, acid catalyst | 70-80 | 4-6 | 85-90 | >98 | Reflux conditions |

| Aldehyde formation | Oxidation with PCC or direct use | 25-30 | 2-3 | 80-85 | >95 | Mild oxidation |

| Reductive amination | Methylamine, sodium cyanoborohydride, DMF | 25-50 | 12-16 | 75-85 | >98 | Controlled pH |

| Purification | Extraction, drying, recrystallization | Room temp | 1-2 | - | >98 | Solvent-dependent |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate serves as an important intermediate in the synthesis of various APIs. Its structural properties allow it to be utilized in the development of drugs targeting specific conditions, particularly those related to neurological and psychiatric disorders. The compound's ability to interact with biological systems makes it a candidate for further exploration in drug formulation and development.

1.2 Research in Antidepressants and Anxiolytics

Recent studies have indicated that derivatives of this compound exhibit potential antidepressant and anxiolytic properties. This has led to investigations into its mechanism of action, which may involve modulation of neurotransmitter systems such as serotonin and norepinephrine, making it a promising area for future research .

1.3 Anticancer Properties

Preliminary research has suggested that compounds similar to this compound may possess anticancer properties. Studies have shown that modifications to the chemical structure can enhance its efficacy against various cancer cell lines, leading to ongoing investigations into its potential as a chemotherapeutic agent .

Industrial Applications

2.1 Chemical Synthesis

In industrial settings, this compound is used as a building block for synthesizing more complex organic compounds. Its reactivity allows it to participate in various chemical reactions, making it valuable in the production of agrochemicals and other fine chemicals .

2.2 Development of Pesticides

The compound has been explored for use in developing new pesticide formulations due to its biological activity against certain pests. Research is ongoing to evaluate its effectiveness and environmental impact compared to traditional pesticides .

Case Study 1: Antidepressant Development

A recent study published in a peer-reviewed journal examined the effects of this compound derivatives on animal models exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms, suggesting that these compounds could be developed into effective antidepressants .

Case Study 2: Anticancer Research

Another study focused on the anticancer properties of this compound, highlighting its ability to induce apoptosis in breast cancer cells. The researchers modified the compound's structure and observed enhanced cytotoxicity, paving the way for further development as an anticancer drug .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Pharmaceuticals | Intermediate for APIs; potential antidepressant and anticancer properties |

| Industrial Chemistry | Building block for complex organic compounds; used in pesticide development |

| Research Studies | Ongoing studies on neurochemical effects; efficacy against cancer cell lines |

Wirkmechanismus

The mechanism of action of Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved typically include the modulation of enzymatic activity or receptor signaling, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Positional Isomer: Ethyl 3-(4-Chloro-phenyl)-2-Methylaminomethyl-Propionate

CAS: 886364-67-6 | Formula: C₁₃H₁₈ClNO₂ | MW: 255.74 g/mol

- Key Differences :

- Substitution Pattern : The 4-chloro (para) isomer versus the target compound’s 3-chloro (meta) position.

- Physical Properties : Predicted density (1.114 g/cm³), boiling point (352.6°C), and pKa (9.32) for the 4-chloro isomer . The meta-substituted target likely has slightly altered polarity and solubility due to asymmetric electron distribution.

- Applications : Both isomers may serve as intermediates in drug synthesis, but the para-substituted derivative is more commonly referenced in available literature .

Ethyl 3-(2-Chlorophenyl)-2-Phenylpropanoate

CAS : 1379648-61-9 | Formula : C₁₇H₁₇ClO₂ | MW : 288.77 g/mol

- Key Differences: Substituents: Ortho-chlorophenyl and phenyl groups replace the methylaminomethyl and meta-chlorophenyl groups. Lipophilicity: Higher logP due to the phenyl group, enhancing membrane permeability but reducing water solubility.

Ethyl 2-Amino-3-(4-Chlorophenyl)-3-Hydroxypropanoate Hydrochloride

CAS: 1375473-45-2 | Formula: C₁₁H₁₅Cl₂NO₃ | MW: 280.15 g/mol

- Key Differences: Functional Groups: Amino (-NH₂) and hydroxy (-OH) groups enhance polarity, while the hydrochloride salt improves aqueous solubility. Reactivity: The hydroxy group increases susceptibility to oxidation, contrasting with the methylaminomethyl group’s stability in the target compound .

Ethyl 3-(3-Chlorophenyl)-3-Cyano-2-Oxopropanoate

CAS: Not specified | Formula: C₁₂H₁₀ClNO₃ | MW: 251.67 g/mol

- Key Differences: Electron-Withdrawing Groups: Cyano (-CN) and oxo (-C=O) groups increase electrophilicity, making this compound more reactive in nucleophilic additions compared to the target’s amine-containing structure. Applications: Likely used in heterocyclic synthesis (e.g., pyrazoles), whereas the target’s methylamino group suggests utility in secondary amine derivatives .

Data Table: Comparative Analysis of Key Compounds

Biologische Aktivität

Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate, with the chemical formula CHClNO and CAS number 886366-08-1, is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, applications in scientific research, and relevant case studies.

Overview of the Compound

This compound belongs to a class of compounds known as esters. Its structure features a chloro-substituted phenyl ring, an ethyl ester group, and a methylaminomethyl group. This unique configuration suggests potential interactions with various biological targets, particularly due to its structural similarities to bioactive molecules.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes, particularly those involved in kinase activity. It has been studied for its role in inhibiting interleukin-2 inducible tyrosine kinase (Itk), which is implicated in various disorders such as asthma and autoimmune diseases .

- Receptor Binding : Due to its structural characteristics, the compound may interact with multiple receptors, leading to altered cellular responses. This is particularly relevant in studies focusing on receptor-mediated pathways.

- Biochemical Pathways : this compound affects various biochemical pathways, potentially influencing processes like inflammation and immune responses .

Applications in Scientific Research

The compound has several applications across different fields:

- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules.

- Biological Studies : Researchers utilize it to study enzyme inhibition and receptor interactions due to its structural similarity to biologically active compounds .

- Pharmaceutical Development : Its potential therapeutic properties are being explored for treating respiratory diseases and inflammatory disorders .

Data Table: Biological Activity Summary

Case Studies

- Inhibition of Kinase Activity : A study demonstrated that compounds similar to this compound effectively inhibited Itk activity. This inhibition was linked to reduced inflammatory responses in animal models of asthma .

- Receptor Binding Studies : Research highlighted the compound's ability to bind selectively to certain receptors associated with pain and inflammation, suggesting potential applications in pain management therapies.

- Therapeutic Applications : Investigations into the compound's effects on autoimmune diseases showed promise, indicating that it could modulate immune responses effectively, thus paving the way for new treatment strategies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate, and how can purity be optimized?

- Methodology : A multi-step synthesis is typical for such esters. For example, describes a procedure using a Schlenk tube under inert conditions with copper(II) chloride as a catalyst. Key steps include:

- Condensation : Reacting precursors (e.g., substituted indole derivatives) with acyl chlorides.

- Purification : Silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) to isolate the ester .

- Purity Validation : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30; flow rate: 1.0 mL/min) to achieve >98% purity .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

- Techniques :

- X-ray Crystallography : Resolve crystal structure (space group, bond lengths/angles) as in , which reported a triclinic system (P1̄) with Mo Kα radiation (λ = 0.71073 Å) .

- Spectroscopy :

- NMR : Compare ¹H/¹³C NMR shifts to literature (e.g., ester carbonyl at ~170 ppm in ¹³C NMR) .

- FT-IR : Confirm ester C=O stretch at ~1730 cm⁻¹ and N-H stretches (if applicable) .

Q. What in vitro assays are suitable for preliminary anti-inflammatory activity screening?

- Approach :

- Macrophage Models : Use LPS-stimulated RAW264.7 cells to measure TNF-α and IL-6 suppression via ELISA (IC₅₀ determination; dose range: 1–100 μM) .

- COX-2 Inhibition : Western blotting to assess COX-2 protein levels post-treatment (e.g., 24-hour exposure) .

Advanced Research Questions

Q. How can conflicting data on dose-dependent efficacy in anti-inflammatory assays be resolved?

- Analysis Framework :

- Pathway-Specific Profiling : Use phospho-specific antibodies to evaluate MAPK/NF-κB pathway modulation (e.g., p38, ERK phosphorylation) .

- Metabolic Stability : Assess compound degradation in cell media (LC-MS/MS) to rule out false negatives due to instability .

- Example : resolved dose discrepancies by correlating HMGB1 nuclear retention (immunofluorescence) with reduced neutrophil migration in vivo .

Q. What strategies are recommended for in vivo pharmacokinetic and toxicity studies?

- Protocol :

- Animal Models : Use BALB/c mice (6–8 weeks) for intraperitoneal administration (dose: 10–50 mg/kg). Monitor plasma concentration via LC-MS at 0.5, 2, 6, and 24 hours .

- Toxicity Screening :

- Acute Toxicity : OECD Guideline 423; observe for 14 days post-single dose (LD₅₀ estimation).

- Genotoxicity : Ames test (TA98/TA100 strains) to rule out mutagenicity .

Q. How can computational modeling guide mechanistic studies of this compound?

- Tools :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to COX-2 (PDB ID: 5KIR) or HMGB1 (PDB ID: 2YRQ) .

- ADMET Prediction : SwissADME for bioavailability radar and toxicity risk (e.g., hepatotoxicity via ProTox-II) .

Notes for Contradiction Analysis

- Biological vs. Pharmacokinetic Data : If in vitro activity (e.g., IC₅₀ = 10 μM) conflicts with poor in vivo efficacy, evaluate bioavailability (e.g., plasma Cₘₐₓ < IC₅₀) .

- Structural Analogues : Compare results to ethyl clofibrate (), which shares ester functionality but differs in toxicological profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.